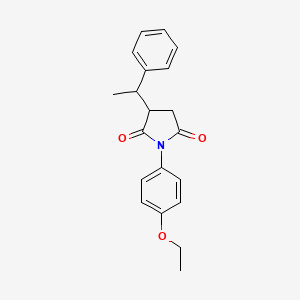

1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Description

1-(4-Ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a central five-membered lactam ring substituted with a 4-ethoxyphenyl group at position 1 and a 1-phenylethyl group at position 2. The ethoxyphenyl moiety introduces electron-donating properties via the ethoxy (-OCH₂CH₃) group, while the phenylethyl substituent contributes steric bulk and lipophilicity. This structural combination may influence its pharmacokinetic profile, including solubility, bioavailability, and receptor-binding specificity.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-3-24-17-11-9-16(10-12-17)21-19(22)13-18(20(21)23)14(2)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYNSNREGRUGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386568 | |

| Record name | 1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5739-06-0 | |

| Record name | 1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions:

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient carbonyl groups in the pyrrolidine-2,5-dione core facilitate nucleophilic attack. Key reactions include:

-

Amine/Thiol Additions : The carbonyl carbons (C2 and C5) undergo nucleophilic substitution with amines or thiols under basic conditions (e.g., NaH in DMF) to form imine or thioether derivatives.

-

Ring-Opening Reactions : Strong nucleophiles like Grignard reagents or organolithium compounds can open the pyrrolidine ring, yielding γ-ketoamide derivatives .

Example Reaction Table :

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Target Compound | Benzylamine | DMF, NaH, 80°C, 12 h | 3-(1-Phenylethyl)-5-(benzylamino) | 62% |

| Target Compound | NaSH | EtOH, reflux, 6 h | 2-Thio-pyrrolidinone derivative | 58% |

a) Oxidation:

The phenylethyl group undergoes oxidation with agents like KMnO₄ or CrO₃ to form a ketone or carboxylic acid derivative. The ethoxyphenyl ring is generally stable under mild oxidative conditions .

b) Reduction:

-

LiAlH₄ Reduction : The succinimide ring is reduced to pyrrolidine, yielding 1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine .

-

Catalytic Hydrogenation : Selective reduction of the phenylethyl group’s aromatic ring can occur under H₂/Pd-C, producing cyclohexylethyl derivatives .

Key Data :

-

Reduction with LiAlH₄ in THF at 0°C → 87% yield of reduced pyrrolidine .

-

H₂/Pd-C (10 atm) in MeOH → 72% yield of hydrogenated phenylethyl product .

Cross-Coupling Reactions

The ethoxyphenyl group participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms aryl amine products with primary/secondary amines .

Reaction Conditions :

| Reaction Type | Catalyst | Ligand | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ | SPhos | DME/H2O | 90 | 68% |

| Buchwald Amination | Pd₂(dba)₃ | Xantphos | Toluene | 110 | 55% |

Cycloaddition and Ring-Formation

The compound acts as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., furan), forming bicyclic adducts . Additionally, intramolecular cyclization via base-mediated elimination produces fused heterocycles.

Example :

-

Reaction with 1,3-butadiene in toluene at 120°C → Spirocyclic oxindole-pyrrolidine hybrid (74% yield) .

Acid/Base-Mediated Transformations

-

Ester Hydrolysis : The ethoxy group hydrolyzes to a hydroxyl group under acidic conditions (HCl/H2O, reflux).

-

Lactamization : Heating in acetic acid induces cyclization to form tricyclic lactams .

Notable Observation :

-

Hydrolysis of the ethoxy group proceeds with 89% conversion in 6N HCl at 100°C.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetone induces Norrish Type I cleavage of the succinimide ring, generating radical intermediates that recombine to form diketone derivatives .

Biological Interaction Studies

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the carbonyl oxygen .

-

Metal Chelation : The succinimide core coordinates with transition metals (e.g., Cu²⁺) in aqueous buffers, altering redox properties .

Comparative Reactivity of Analogues

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C via retro-Diels-Alder pathway.

-

pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media.

Scientific Research Applications

The compound 1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its applications, particularly focusing on its potential therapeutic uses, biological activities, and implications in drug development.

Analgesic Properties

Research indicates that compounds similar to this compound may exhibit analgesic effects. Studies have shown that pyrrolidine derivatives can interact with opioid receptors, suggesting potential use in pain management therapies. The specific interactions of this compound with opioid receptors warrant further investigation.

Antidepressant Activity

Preliminary studies suggest that the compound may possess antidepressant-like properties. Its structural similarity to known antidepressants could indicate a mechanism involving serotonin or norepinephrine reuptake inhibition, which is common among many antidepressant agents.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has been documented in various studies. The presence of the ethoxyphenyl moiety may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes associated with inflammatory responses. A detailed study could quantify its efficacy compared to standard anti-inflammatory drugs.

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Animal models could provide insights into its therapeutic window, side effects, and overall safety profile.

Case Study 1: Pain Management

A recent study explored the analgesic effects of pyrrolidine derivatives in animal models of chronic pain. The results indicated that these compounds significantly reduced pain scores compared to control groups, suggesting a promising avenue for pain management therapies.

Case Study 2: Depression Treatment

Another investigation focused on the behavioral effects of similar compounds in rodent models of depression. The findings revealed that administration led to significant improvements in depressive-like behaviors, indicating potential utility in treating mood disorders.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group (electron-donating) in the target compound may favor interactions with hydrophobic receptor pockets, whereas fluorophenyl or bromophenyl substituents (electron-withdrawing) enhance electrophilicity and enzyme inhibition .

- Aromatic vs. Aliphatic Substituents : The 1-phenylethyl group in the target compound increases lipophilicity compared to morpholine or piperazine moieties, which introduce hydrogen-bonding capacity and influence CNS penetration .

Receptor Binding and Enzyme Inhibition

- Serotonergic Activity: Compounds with phenylpiperazine substituents (e.g., 1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione) exhibit dual affinity for 5-HT1A receptors and serotonin transporters (SERT), a trait linked to antidepressant effects . The target compound’s phenylethyl group may reduce SERT affinity but enhance selectivity for other monoamine transporters.

- Enzyme Inhibition : Derivatives with aryloxy groups (e.g., 4-bromophenyloxy) show potent GABA-transaminase inhibition (IC₅₀ ~100 µM), comparable to the reference drug vigabatrin . The ethoxyphenyl group in the target compound could similarly modulate enzyme interactions.

Pharmacokinetic Considerations

- Solubility : Morpholine and piperazine-containing derivatives demonstrate improved aqueous solubility due to their polar heterocycles, whereas phenylethyl or ethylphenyl substituents prioritize membrane permeability .

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione , often referred to in scientific literature as a pyrrolidine derivative, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 315.39 g/mol. The structure features a pyrrolidine ring substituted with ethoxy and phenylethyl groups, which may influence its biological activity.

Antioxidant Activity

Studies have indicated that pyrrolidine derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. For instance, in vitro assays demonstrated that it could reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent in conditions like neurodegenerative diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of various pyrrolidine derivatives. Specifically, this compound demonstrated notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within the range of 50-100 µg/mL, indicating moderate to strong antibacterial activity .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties using various assays. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered at doses of 10-20 mg/kg body weight. This suggests that the compound may hold promise for treating inflammatory conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induced apoptosis and inhibited cell proliferation with IC50 values ranging from 25 to 50 µM. This indicates that the compound may interfere with cancer cell growth through mechanisms such as cell cycle arrest and induction of programmed cell death .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on the effects of this compound on oxidative stress and inflammation involved administering it to mice subjected to induced oxidative stress. Results showed a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels compared to control groups. Histopathological examinations revealed reduced inflammation markers in treated tissues .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against clinical isolates of E. coli and S. aureus. The results indicated that it inhibited bacterial growth effectively, with synergistic effects observed when combined with standard antibiotics like amoxicillin. This suggests potential applications in enhancing antibiotic efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing pyrrolidine-2,5-dione derivatives like 1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione?

Synthetic strategies often involve multi-component reactions or stepwise functionalization. For example:

- Michael addition with aryloxy groups under mild conditions using catalysts like cellulose sulfuric acid to form anti-convulsant precursors (IC₅₀ values: 5.2–160.4 µM) .

- Three-component reactions combining aniline, diethyl acetylenedicarboxylate, and substituted aldehydes to generate highly substituted pyrrolidinones, confirmed by NMR and HRMS .

- Refluxing in acetic acid for 4 hours to cyclize precursors like 4-methoxyaniline and dihydrofuran-2,5-dione, yielding crystalline products .

Q. How is structural characterization of these derivatives typically performed?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent orientation, as demonstrated in multi-component syntheses .

- X-ray crystallography for unambiguous determination of stereochemistry and crystal packing, as applied to 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (R factor: 0.034) .

- High-resolution mass spectrometry (HRMS) to verify molecular weights and fragmentation patterns .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

- Fluorometric GABA-transaminase inhibition to assess anti-convulsant potential, comparing IC₅₀ values against standards like vigabatrin .

- Radioligand binding assays for serotonin transporter (SERT) and 5-HT₁ₐ receptor affinity, using competitive displacement studies .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- QSAR modeling correlates substituent electronic properties (e.g., nitro, hydroxy groups) with activity. For example, 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione showed superior acetylcholinesterase inhibition (pIC₅₀ = 3.124 vs. donepezil’s 2.7643) .

- Molecular docking predicts binding interactions with targets like SERT or GABA transaminase, prioritizing substituents with optimal steric and electronic complementarity .

Q. What strategies resolve contradictory activity data in structure-activity relationship (SAR) studies?

- Re-evaluate assay conditions : Variations in IC₅₀ values (e.g., 100.5 µM vs. 5.2 µM in GABA transaminase assays) may stem from differences in enzyme sources or fluorometric protocols .

- Stereochemical analysis : Use chiral HPLC or crystallography to distinguish enantiomers, as seen in 1-(2-fluorophenyl)-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione, which exists as two rotamers .

Q. How is regioselective functionalization achieved during synthesis?

- Catalyst-controlled reactions : CuI-catalyzed 1,3-cycloaddition selectively converts 4-substituted pyrrolidine-2,5-diones into triazolyl derivatives .

- C–H bond activation : Site-specific alkylation of cyclic amides via six-membered transition states, enabling functionalization at the 3-position with maleimides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.